Structural Differentiation: 4-Chloro Substituent Confers Increased Molecular Weight and Lipophilicity vs. Unsubstituted Analog
The target compound (CAS 89661-13-2) possesses a chlorine atom at the 4-position of the isoxazole ring, whereas the closest commercially cataloged analog, 5-[(3,4-dichlorophenyl)sulfanylmethyl]-1,2-oxazol-3-one (CAS 89660-85-5), lacks this substitution . This structural difference results in a higher molecular weight (310.6 vs. 276.14 g/mol) and an increased number of heavy atoms . The additional chlorine is predicted to enhance lipophilicity and alter metabolic stability, key parameters in both lead optimization and environmental fate profiling [1].
| Evidence Dimension | Molecular weight and halogen count |
|---|---|
| Target Compound Data | MW = 310.6 g/mol; 3 chlorine atoms (C₁₀H₆Cl₃NO₂S) |
| Comparator Or Baseline | CAS 89660-85-5: MW = 276.14 g/mol; 2 chlorine atoms (C₁₀H₇Cl₂NO₂S) |
| Quantified Difference | ΔMW = +34.46 g/mol; +1 chlorine atom |
| Conditions | Calculated from molecular formula (ChemSrc database) |
Why This Matters
The additional chlorine directly modulates lipophilicity and electron-withdrawing capacity, which are critical for passive membrane permeability and target binding; researchers procuring this specific analog ensure consistency in SAR series exploring the effect of 4-position substitution.
- [1] Patents Justia. ISOXAZOL-3(2H)-ONE ANALOGS AS THERAPEUTIC AGENTS. Patent Application 20100261755, 2010. https://patents.justia.com/patent/20100261755 View Source
